Thymidine 3'-benzoate

Descripción general

Descripción

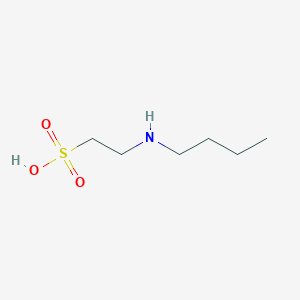

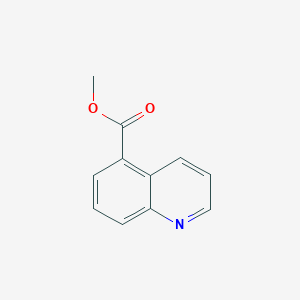

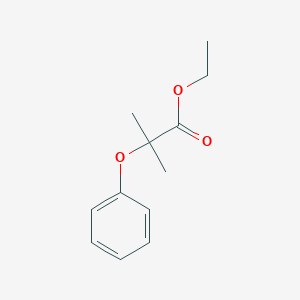

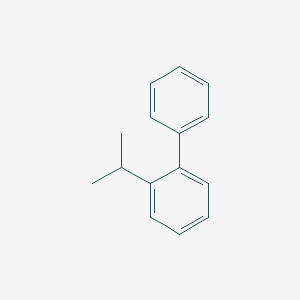

Thymidine 3’-benzoate is a compound with the molecular formula C17H18N2O6 . It is a derivative of thymidine, which is a pyrimidine deoxynucleoside. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .

Molecular Structure Analysis

The molecular structure of Thymidine 3’-benzoate involves a thymidine molecule attached to a benzoate group . The exact structural details are not provided in the search results.Aplicaciones Científicas De Investigación

Cell Proliferation and Migration Studies :

- Tritiated thymidine has been instrumental in studying cell migration during histogenesis of the cerebral cortex in mice (Angevine & Sidman, 1961). It is incorporated into the DNA of cells preparing to divide, allowing for tracking of their origin, migration, and fate.

- It is also used to measure cell proliferation kinetics in vitro and in vivo, despite some pitfalls and artifacts associated with its use (Maurer, 1981).

Genotoxicity Studies :

- Studies have explored the inhibition of DNA synthesis in various organs of animals for detecting genotoxic properties of chemicals (Hellman & Ullberg, 1986).

Bacterial Production in Aquatic Environments :

- Radioactively labeled thymidine has been used to measure bacterial production in aquatic environments. However, there are challenges due to the catabolism of thymidine, impacting the accuracy of these measurements (Carman et al., 1988).

DNA Synthesis and Cell Proliferation :

- 3H-thymidine has been a common method to monitor rates of DNA synthesis and cell proliferation. Nevertheless, it's been found to induce cell-cycle arrest and apoptosis, affecting its reliability (Hu et al., 2002).

Influence on Cell Cycle Kinetics :

- The impact of benzene on bone marrow cell cycle kinetics was studied using [3H]thymidine, demonstrating changes in cell proliferative activity (Irons et al., 1979).

Radioactive Labeling in Plant Research :

- Tritiated thymidine has been used for quantitative measurement in plant research, as seen in the study of its incorporation in the root tip meristem of Vicia faba (Scheuermann & Taegder, 1968).

Medical Imaging Applications :

- The transformation of thymidine into other compounds, such as 2′,3′-Didehydro-2′,3′-Dideoxy-Thymidine (D4T), has been explored for potential medical imaging applications (Becouarn et al., 1995).

Study of Carcinogens :

- The interaction of carcinogens with DNA has been studied using tritiated thymidine, showing its distribution between nuclear DNA and mitochondrial DNA (Backer & Weinstein, 1982).

Research in Neuroscience :

- Tritium-labeled thymidine is used in neuroscience for studying cell production and migration in the brain, and in the lens epithelial layer (Hanna & O'Brien, 1960).

Direcciones Futuras

Propiedades

IUPAC Name |

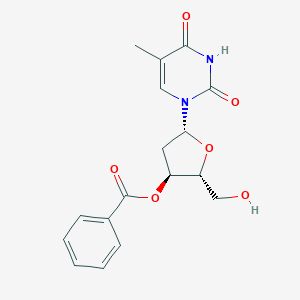

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(13(9-20)24-14)25-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRPYTUJUAJMJJ-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine 3'-benzoate | |

CAS RN |

17331-53-2 | |

| Record name | Thymidine, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17331-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)